Ethane, 1,1,1,2,2-pentafluoro-, mixt. with difluoromethane

Description

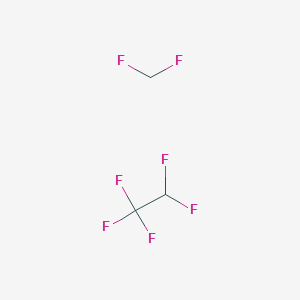

Ethane, 1,1,1,2,2-pentafluoro- (commonly known as pentafluoroethane, HFC-125) is a hydrofluorocarbon (HFC) with the molecular formula C₂HF₅, molecular weight 120.0214 g/mol, and CAS Registry Number 354-33-6 . When blended with difluoromethane (HFC-32, CH₂F₂), this mixture (CAS 133023-17-3) is used primarily as a refrigerant and fire suppressant, offering a lower environmental impact compared to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) .

Properties

IUPAC Name |

difluoromethane;1,1,1,2,2-pentafluoroethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF5.CH2F2/c3-1(4)2(5,6)7;2-1-3/h1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYMJWSPQWGSOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)F.C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133023-17-3 | |

| Record name | HFC 410a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133023-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethane, 1,1,1,2,2-pentafluoro-, mixt. with difluoromethane typically involves the fluorination of ethane derivatives. The reaction conditions often require the use of fluorinating agents such as hydrogen fluoride or elemental fluorine under controlled temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where ethane derivatives are fluorinated using hydrogen fluoride or elemental fluorine. The reaction is carefully monitored to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethane, 1,1,1,2,2-pentafluoro-, mixt. with difluoromethane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different fluorinated products.

Reduction: It can be reduced under specific conditions to yield less fluorinated derivatives.

Substitution: The compound can participate in substitution reactions where one or more fluorine atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher fluorinated ethane derivatives, while reduction can produce less fluorinated compounds .

Scientific Research Applications

Refrigeration Applications

One of the primary uses of Ethane, 1,1,1,2,2-pentafluoro- is as a refrigerant. It is often utilized in commercial and domestic refrigeration systems due to its favorable thermodynamic properties.

Key Uses:

- Refrigeration Systems : Commonly used in air conditioning units and chillers as a replacement for ozone-depleting substances like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) .

- Low Global Warming Potential (GWP) : Compared to traditional refrigerants, HFC-125 has a lower GWP, making it an environmentally friendly option for cooling applications .

Aerosol Propellants

Ethane, 1,1,1,2,2-pentafluoro-, mixt. with difluoromethane is also employed as an aerosol propellant. Its low boiling point allows it to vaporize quickly and efficiently propel products from aerosol cans.

Key Uses:

- Personal Care Products : Used in deodorants and hair sprays to ensure even distribution of the product .

- Household Cleaners : Acts as a propellant in various cleaning products to facilitate application .

Industrial Applications

Beyond refrigeration and aerosol propellants, this compound finds utility in several industrial processes.

Key Uses:

- Foam Blowing Agents : Employed in the production of polyurethane foams used for insulation materials .

- Fire Suppression Systems : HFC-125 is utilized in fire extinguishing agents due to its effectiveness in suppressing flames without leaving residue .

- Solvent Applications : It serves as a solvent in specialized applications where traditional solvents may not be effective or safe .

Case Study 1: Refrigeration Efficiency

A study conducted by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) assessed the environmental impact of HFCs like Ethane, 1,1,1,2,2-pentafluoro-. The findings indicated that using HFCs significantly reduces ozone layer depletion compared to CFCs while maintaining high energy efficiency in refrigeration systems .

Case Study 2: Aerosol Propellant Performance

Research published by the American Chemical Society demonstrated that formulations containing HFC-125 provide superior performance as aerosol propellants compared to traditional hydrocarbons. The study highlighted improved stability and lower flammability risks associated with these compounds .

Mechanism of Action

The mechanism by which ethane, 1,1,1,2,2-pentafluoro-, mixt. with difluoromethane exerts its effects involves interactions with various molecular targets. The fluorine atoms in the compound can form strong bonds with other atoms, leading to changes in the structure and function of molecules it interacts with. These interactions can affect various pathways and processes within biological systems .

Comparison with Similar Compounds

Key Properties of the Mixture:

- HFC-32 : Boiling point -51.7°C , mildly flammable, zero ODP, and moderate GWP (~675) .

- Applications : The blend optimizes thermodynamic efficiency in refrigeration cycles while balancing flammability risks and environmental impact .

Hydrofluorocarbons (HFCs)

Table 1: Key Properties of HFC Refrigerants

Key Insights:

- Thermodynamic Performance : HFC-125/HFC-32 mixtures are designed to achieve lower flammability than pure HFC-32 while maintaining efficiency in high-temperature refrigeration systems .

- Environmental Impact : HFC-125 has a significantly higher GWP than HFC-32, making the latter preferable in systems prioritizing climate impact. However, blends balance trade-offs between safety (flammability) and GWP .

Chlorofluorocarbons (CFCs) and Alternatives

- CFC-12 (Dichlorodifluoromethane): Phased out due to high ODP (1.0) and GWP (~10,900). HFC-125/HFC-32 mixtures are used as drop-in replacements in retrofitted systems .

- HCFC-22 (Chlorodifluoromethane): Transitional refrigerant with ODP 0.03. HFC-125 is a component in blends replacing HCFC-22 in commercial refrigeration .

Thermodynamic and Phase Behavior

Table 2: Vapor-Liquid Equilibrium (VLE) Data for HFC Mixtures

- Modeling : The Peng-Robinson equation of state with group contribution parameters accurately predicts VLE for these mixtures, critical for designing energy-efficient systems .

Biological Activity

Ethane, 1,1,1,2,2-pentafluoro-, mixed with difluoromethane (often referred to in industrial contexts as a refrigerant blend), has garnered attention due to its unique chemical properties and potential biological effects. This article explores the biological activity of this compound through a detailed examination of its toxicity, biotransformation, and environmental impact.

Ethane, 1,1,1,2,2-pentafluoro- (CHF2CF3) is a fluorinated hydrocarbon that is primarily used as a refrigerant. It is often mixed with difluoromethane (CH2F2) for various applications. The molecular structure contributes to its stability and low reactivity under normal conditions.

Toxicity Studies

Research indicates that ethane-based compounds exhibit low toxicity levels. For instance:

- Inhalation studies have shown that exposure to high concentrations can lead to reversible effects such as respiratory depression and cardiac sensitization at very high doses .

- A study involving rat models demonstrated that exposure to 1,1,1,3,3-pentafluoropropane (a related compound) resulted in mild myocarditis without significant histopathological changes in other organs .

Biotransformation

The biotransformation of ethane and its derivatives has been studied to understand their metabolic pathways:

- In vitro studies using rat liver microsomes indicated that the major metabolite formed during the metabolism of 1,1,1,3,3-pentafluoropropane was 3,3,3-trifluoropropionic acid. This metabolite was associated with cardiotoxic effects .

- The degradation of fluorinated compounds by microbial action has also been documented. Bacteria and fungi can transform these compounds under anaerobic conditions .

Environmental Impact

The environmental implications of using fluorinated compounds like ethane mixtures are significant due to their potential contribution to greenhouse gas emissions:

- Ethane and difluoromethane have relatively high global warming potentials (GWPs), necessitating careful management and regulation .

- The persistence of these compounds in the atmosphere raises concerns about their long-term ecological effects.

Case Study 1: Cardiotoxicity Assessment

A study focused on the cardiotoxic effects of inhaling high concentrations of related fluorinated hydrocarbons revealed that repeated exposure could lead to increased incidence of myocarditis in laboratory animals. This finding underscores the need for comprehensive safety evaluations for workers exposed to these substances in industrial settings .

Case Study 2: Microbial Degradation

Research into the microbial degradation pathways for fluorinated compounds has shown that certain bacteria can effectively break down these substances under anaerobic conditions. This highlights a potential bioremediation strategy for environments contaminated with fluorinated gases .

Summary Table of Biological Effects

Q & A

Basic: What experimental methods are recommended for determining vapor-liquid equilibria (VLE) in HFC-125/HFC-32 mixtures?

Methodological Answer:

VLE measurements for refrigerant mixtures like HFC-125/HFC-32 can be conducted using static or dynamic equilibrium apparatuses . The static method involves equilibrating the mixture in a closed cell at controlled temperatures and pressures, while the dynamic method uses recirculation loops. For accurate modeling, the Peng-Robinson equation of state (PR EOS) with binary interaction parameters derived from group contribution models is widely applied. These parameters account for molecular interactions between HFC-125 and HFC-32, validated against experimental data to predict phase behavior across temperature and pressure ranges .

Advanced: How do temperature and pressure variations influence the thermal decomposition kinetics of HFC-125/HFC-32 mixtures in supercritical organic Rankine cycles (SORC)?

Methodological Answer:

Under SORC conditions (e.g., 453.15 K, 5 MPa), decomposition pathways can be studied via accelerated aging experiments with gas chromatography-mass spectrometry (GC-MS) to identify byproducts like trifluoroethane (HFC-143a) and pentafluoropropane (HFC-245fa). Kinetic analysis using first-order reaction models reveals decomposition rates (e.g., ~0.02% per year under turbine conditions). Pressure and temperature effects are quantified via Arrhenius equations, with activation energies derived from isothermal experiments. Long-term stability assessments require extrapolation using time-temperature superposition principles .

Basic: What spectroscopic techniques are optimal for quantifying HFC-125 and HFC-32 in gas-phase mixtures?

Methodological Answer:

Fourier-transform infrared (FTIR) spectroscopy is effective for identifying functional groups (e.g., C-F stretching at 1100–1300 cm⁻¹), while electron ionization mass spectrometry (EI-MS) provides molecular fragmentation patterns (e.g., m/z 120 for HFC-125 and m/z 66 for HFC-32). Calibration curves using certified gas standards ensure quantification accuracy. NIST databases (e.g., IR spectra in and MS data in ) are critical for peak assignment and validation .

Advanced: How can discrepancies in reported thermodynamic properties (e.g., ΔfH° of HFC-125) be resolved in computational models?

Methodological Answer:

Conflicting data (e.g., ΔfH° for HFC-125 ranges from -497.0 ± 4.0 kJ/mol in to -465.70 kJ/mol in ) require multi-method validation . Combustion calorimetry and ab initio calculations (e.g., G4 theory) can cross-check experimental values. Systematic error analysis (e.g., purity of reactants, calibration of calorimeters) and comparison with high-accuracy NIST datasets ( ) help reconcile discrepancies. Sensitivity analysis in models like PR EOS assesses the impact of ΔfH° uncertainty on phase predictions .

Basic: What are critical considerations for measuring heat capacities of HFC-125/HFC-32 mixtures using adiabatic calorimetry?

Methodological Answer:

Adiabatic calorimetry requires precise temperature control (±0.01 K) and isolation from external heat transfer. Key steps include:

- Sample purity verification via GC-MS to avoid contamination.

- Phase homogeneity checks using visual cells or ultrasonic agitation.

- Calibration with reference fluids (e.g., argon or water).

Data interpretation must account for non-ideal mixing effects, with excess heat capacity (Cpex) calculated using Redlich-Kister polynomial expansions. NIST thermochemical tables ( ) provide baseline values for validation .

Advanced: What mechanistic insights explain the formation of liquid oligomers during HFC-125/HFC-32 decomposition?

Methodological Answer:

Liquid oligomers (Mw = 470–740 g/mol) form via radical chain reactions initiated by C-F bond cleavage under high-temperature conditions. Electron paramagnetic resonance (EPR) spectroscopy detects transient radicals (e.g., •CF3), while gel permeation chromatography (GPC) characterizes oligomer molecular weights. Reaction pathways are modeled using density functional theory (DFT) to identify intermediates, with kinetic Monte Carlo simulations predicting polymerization rates .

Basic: How are Henry’s Law constants determined for HFC-125/HFC-32 in aqueous systems?

Methodological Answer:

Henry’s Law constants (kH) are measured using gas-stripping techniques coupled with UV-Vis or conductivity detectors. For HFC-125, kH values at 298 K are derived from vapor-phase concentration gradients in equilibrium with aqueous solutions. Temperature dependence is modeled using van’t Hoff equations, with validation against NIST solubility databases ( ). Corrections for ionic strength (e.g., seawater vs. pure water) are critical for environmental fate studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.